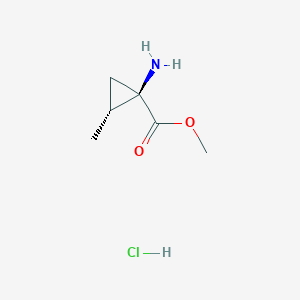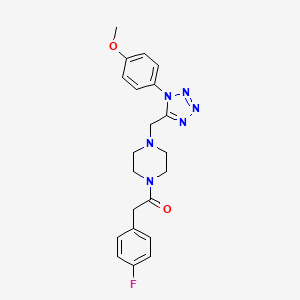![molecular formula C17H14O3 B2620630 2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid CAS No. 852538-32-0](/img/structure/B2620630.png)
2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid” is a chemical compound with the molecular formula C17H14O3 and a molecular weight of 266.296. It’s also known as 4’-Methylbiphenyl-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the intercalation of 4,4’-oxybis (benzoic acid) anion (OBA2−) into MgAl-layered double hydroxide (LDH) was carried out in formamide . Also, acetophenone was used to prepare a Grignard reagent, which was then reacted with solid carbon dioxide, worked-up and purified to give the carboxylic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of benzoic acid, 4-methylphenyl ester was analyzed using Infrared Spectrum and other techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, acetophenone, benzoylformaldehyde oxime, and benzoylnitromethane were oxidized with dilute nitric acid to produce dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid in aqueous organic solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the structural change from homogeneous structure to staging in benzoic acid intercalated LDH was investigated through in situ XRD, FT-IR, TG-DSC, SEM and molecular dynamics (MD) simulations .科学的研究の応用
2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as liquid crystals, polymers, and metal-organic frameworks. Its unique structural properties make it a versatile precursor for the design and synthesis of new materials with tailored properties.
In agriculture, this compound has been shown to exhibit insecticidal and antifungal activities. It has been investigated as a potential alternative to conventional pesticides for the control of various pests and diseases in crops.
作用機序
The mechanism of action of 2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid is complex and varies depending on the target application. In medicinal chemistry, this compound has been shown to exert its anti-inflammatory and antioxidant activities through the inhibition of various enzymes and signaling pathways involved in the inflammatory response and oxidative stress. Its anticancer activity, on the other hand, is attributed to its ability to induce apoptosis and inhibit cell proliferation and migration.
In materials science, the unique structural properties of this compound, such as its conjugated double bonds and aromatic rings, make it an ideal building block for the synthesis of functional materials. Its ability to form intermolecular interactions and self-assemble into ordered structures is crucial for the design and synthesis of materials with tailored properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target application. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, which are attributed to its ability to modulate various enzymes and signaling pathways involved in these processes. Its potential use as a drug candidate for the treatment of various diseases is currently being investigated.
In materials science, the structural properties of this compound are crucial for the design and synthesis of functional materials with tailored properties. Its ability to form ordered structures and exhibit unique optical and electronic properties make it a versatile building block for the synthesis of various materials.
実験室実験の利点と制限
The advantages of using 2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid in lab experiments include its relatively simple synthesis method, its versatility as a building block for the synthesis of various functional materials, and its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
The limitations of using this compound in lab experiments include its relatively low solubility in water, which can limit its potential applications in biological systems, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research and development of 2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for the treatment of various diseases. In materials science, the design and synthesis of new materials based on this compound with tailored properties for various applications is an exciting area of research. In agriculture, the development of new insecticides and fungicides based on this compound with improved efficacy and safety profiles is also an important area of research.
合成法
The synthesis of 2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-methylacetophenone and benzaldehyde in the presence of a base catalyst. This reaction results in the formation of this compound, which can be further converted into the target compound through a series of reactions, including oxidation, hydrolysis, and decarboxylation.
Safety and Hazards
特性
IUPAC Name |
2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17(19)20/h2-11H,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINXCUZNGFVPS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]carbamate](/img/structure/B2620547.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)
![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-yl-1H-indole-2-carboxamide](/img/structure/B2620557.png)



![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)
![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)


